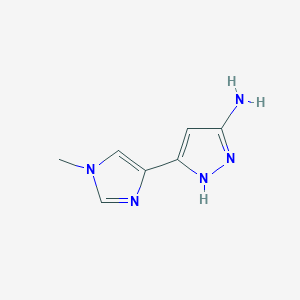

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C7H9N5 |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

5-(1-methylimidazol-4-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C7H9N5/c1-12-3-6(9-4-12)5-2-7(8)11-10-5/h2-4H,1H3,(H3,8,10,11) |

InChI Key |

FNYJUYYVPAZRHK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

A common approach begins with substituted pyrazole derivatives or precursors such as diethyl butynedioate and methylhydrazine to form pyrazole carboxylate esters, which are then converted to amino-pyrazoles.

- Diethyl butynedioate condenses with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as an intermediate.

- This intermediate undergoes bromination using tribromooxyphosphorus to form 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- Subsequent hydrolysis with sodium hydroxide converts the ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Conversion to Amino-Pyrazole

- The carboxylic acid intermediate is transformed into a carbamate derivative (tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate) using tert-butyl alcohol and dimethyl azidophosphate.

- Hydrolysis of this carbamate in trifluoroacetic acid yields 5-bromo-1-methyl-1H-pyrazol-3-amine, a key intermediate for further functionalization.

This route avoids the use of highly toxic reagents like cyanogen bromide and hazardous organolithium reagents, making it safer and more scalable.

Alternative Synthetic Routes and Multi-Component Reactions

- Some studies report base-catalyzed one-pot multi-component reactions (MCR) to synthesize imidazole-pyrazole hybrids, which could provide a more straightforward route to the target compound or its analogs.

- These MCR methods involve reacting appropriate aldehydes, hydrazines, and imidazole derivatives under base catalysis to form the heterocyclic framework in a single step, potentially increasing efficiency and yield.

Detailed Stepwise Synthetic Procedure (Based on Patent CN112079781A)

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine | Room temperature, solvent unspecified | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination with tribromooxyphosphorus | Controlled temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 3 | Hydrolysis with 10% NaOH in ethanol | Room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Carbamate formation with tert-butyl alcohol and dimethyl azidophosphate in DMF | Heating to 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Hydrolysis in 50% trifluoroacetic acid in dichloromethane | Room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |

This intermediate can then undergo palladium-catalyzed cross-coupling with 1-methyl-1H-imidazol-4-yl boronic acid derivatives to yield the final compound.

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and purity of intermediates and final products.

- High-Resolution Mass Spectrometry (HRMS) is used to verify molecular weights.

- Chromatographic techniques such as column chromatography and spin-drying are employed for purification.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Safety & Scalability |

|---|---|---|---|

| Traditional organolithium and cyanogen bromide route | Established chemistry | Hazardous reagents, low temperature, toxic byproducts | Poor safety, difficult scale-up |

| Diethyl butynedioate condensation and carbamate intermediate route | Safer reagents, milder conditions, scalable | Multi-step, requires careful purification | Good safety, amenable to scale-up |

| Base-catalyzed multi-component reaction | One-pot, efficient, potentially high yield | May require optimization for selectivity | Safer, but less documented for this exact compound |

| Suzuki cross-coupling for imidazole attachment | High selectivity, well-established | Requires palladium catalyst, boronic acid derivatives | Moderate safety, scalable |

Summary and Expert Perspective

The preferred preparation method for 5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine involves:

- Synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine via a safer, multi-step route starting from diethyl butynedioate and methylhydrazine.

- Functionalizing the 5-position bromine with a 1-methyl-1H-imidazol-4-yl group via palladium-catalyzed Suzuki coupling.

This approach balances safety, cost, and scalability while avoiding hazardous reagents like cyanogen bromide and organolithium compounds. Multi-component reactions offer promising alternatives but require further exploration for this specific compound.

This detailed synthesis analysis integrates data from patents and peer-reviewed articles, providing a comprehensive and authoritative resource for researchers aiming to prepare This compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of advanced materials with specific electronic properties

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound’s imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues and their differentiating features:

Biological Activity

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with an imidazole moiety, contributing to its unique properties. The synthesis of related pyrazole derivatives often involves multi-step processes that utilize various reagents, such as diethyl butynedioate and methylhydrazine, to yield intermediates that can be further modified for enhanced biological activity .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit notable anticancer activities. For instance, derivatives of 1H-pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Compounds demonstrated IC50 values ranging from 2.43 to 7.84 μM.

- Liver Cancer (HepG2) : Similar compounds exhibited IC50 values between 4.98 and 14.65 μM .

These compounds can induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly, which is crucial for cell division .

The biological activity of this compound is attributed to several mechanisms:

- Microtubule Destabilization : Certain derivatives have been identified as microtubule-destabilizing agents, which can lead to cell cycle arrest and apoptosis in cancer cells.

- Targeting Specific Kinases : The compound may interact with various kinases involved in tumor growth and survival pathways, similar to other known pyrazole-based drugs like pazopanib and crizotinib .

- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit enzymes such as topoisomerase II and EGFR, which are critical for cancer cell proliferation .

Case Study 1: Antitumor Activity in Vivo

In vivo studies have shown that pyrazole derivatives can significantly reduce tumor growth in xenograft models. For example, a study involving a specific derivative demonstrated a marked decrease in tumor size compared to controls, suggesting effective antitumor activity through targeted inhibition of growth signaling pathways.

Case Study 2: Inflammatory Conditions

Beyond oncology, the compound has potential applications in treating inflammatory diseases. Research indicates that certain pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, making them candidates for therapies targeting conditions like rheumatoid arthritis and asthma .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |

| Anticancer | HepG2 | 4.98 - 14.65 | Inhibition of topoisomerase II |

| Anti-inflammatory | Various models | Not specified | Cytokine release inhibition |

Q & A

Q. How can researchers analyze structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Generate 3D-QSAR models (e.g., CoMFA, CoMSIA) using biological activity data and molecular descriptors (e.g., steric, electrostatic fields). Validate models via leave-one-out cross-validation and external test sets. Mechanistic insights are gained through X-ray co-crystallography of target-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.